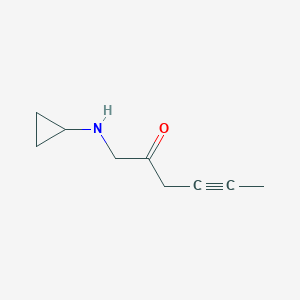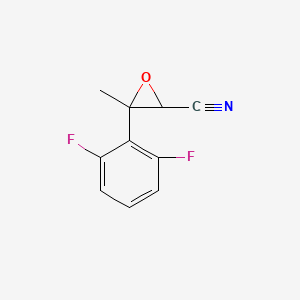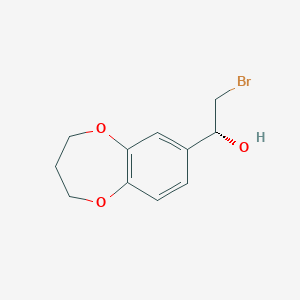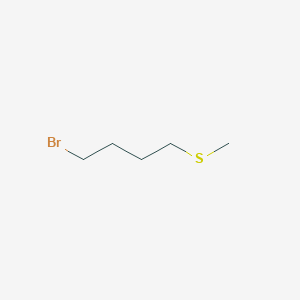
1-Bromo-4-(methylsulfanyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(methylsulfanyl)butane is an organic compound with the molecular formula C5H11BrS It is a brominated alkyl sulfide, characterized by the presence of a bromine atom and a methylsulfanyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(methylsulfanyl)butane can be synthesized through the reaction of 4-(methylsulfanyl)butanol with hydrobromic acid. The reaction typically follows an S_N2 mechanism, where the hydroxyl group is replaced by a bromine atom. The reaction conditions often involve the use of a strong acid to protonate the hydroxyl group, facilitating its substitution by the bromine ion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to manage the release of any toxic by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(methylsulfanyl)butane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiolates, leading to the formation of different substituted products.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to 4-(methylsulfanyl)butane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: 4-(methylsulfanyl)butanol, 4-(methylsulfanyl)butylamine, or 4-(methylsulfanyl)butylthiol.
Oxidation: 1-Bromo-4-(methylsulfinyl)butane or 1-Bromo-4-(methylsulfonyl)butane.
Reduction: 4-(methylsulfanyl)butane.
Scientific Research Applications
1-Bromo-4-(methylsulfanyl)butane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to synthesize potential drug candidates, particularly those involving sulfur-containing functional groups.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound may be used in studies involving the modification of biomolecules or the investigation of biochemical pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(methylsulfanyl)butane involves its reactivity as a brominated alkyl sulfide. The bromine atom can participate in nucleophilic substitution reactions, while the methylsulfanyl group can undergo oxidation or reduction. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis and research.
Comparison with Similar Compounds
1-Bromo-4-(methylsulfinyl)butane: An oxidized form of 1-Bromo-4-(methylsulfanyl)butane.
1-Bromo-4-(methylsulfonyl)butane: A further oxidized form with a sulfone group.
4-Bromo-1-(methylsulfanyl)butane: A positional isomer with the bromine and methylsulfanyl groups on different carbon atoms.
Uniqueness: this compound is unique due to its specific reactivity profile, allowing it to participate in a variety of chemical reactions. Its combination of a bromine atom and a methylsulfanyl group provides distinct chemical properties that can be exploited in synthetic and research applications.
Properties
Molecular Formula |
C5H11BrS |
|---|---|
Molecular Weight |
183.11 g/mol |
IUPAC Name |
1-bromo-4-methylsulfanylbutane |
InChI |
InChI=1S/C5H11BrS/c1-7-5-3-2-4-6/h2-5H2,1H3 |
InChI Key |
RUKWNJGFRHULMV-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


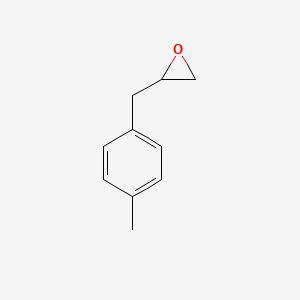

![1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol](/img/structure/B13162155.png)
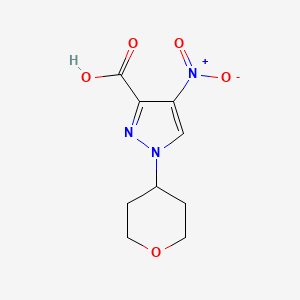
![1,4-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13162170.png)
![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B13162177.png)
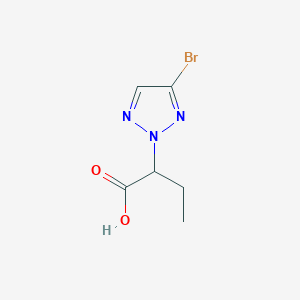
![1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one](/img/structure/B13162189.png)
![6-amino-1-(2-furylmethyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13162201.png)
